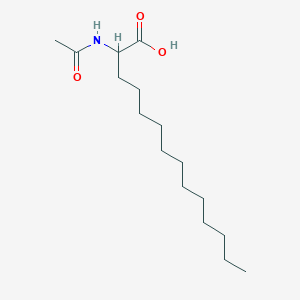
2-(Acetylamino)tetradecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)tetradecanoic acid typically involves the acetylation of tetradecanoic acid. One common method is to react tetradecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for purification and quality control ensures consistency in the final product .
化学反应分析
Types of Reactions
2-(Acetylamino)tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
2-(Acetylamino)tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants and emulsifiers
作用机制
The mechanism of action of 2-(Acetylamino)tetradecanoic acid involves its interaction with cellular membranes and enzymes. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence cellular processes such as signal transduction and metabolism .
相似化合物的比较
Similar Compounds
Tetradecanoic acid (Myristic acid): The parent compound, lacking the acetylamino group.
2-Acetamidotetradecanoic acid: A similar compound with slight structural variations.
Uniqueness
2-(Acetylamino)tetradecanoic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its ability to interact with biological molecules, making it valuable in various applications .
属性
CAS 编号 |
5440-51-7 |
|---|---|
分子式 |
C16H31NO3 |
分子量 |
285.42 g/mol |
IUPAC 名称 |
2-acetamidotetradecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-13-15(16(19)20)17-14(2)18/h15H,3-13H2,1-2H3,(H,17,18)(H,19,20) |
InChI 键 |
UNPKYTNUABIHLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


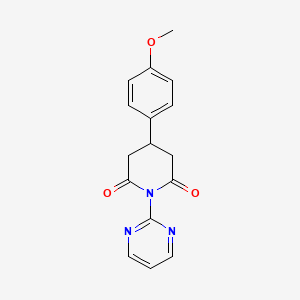
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
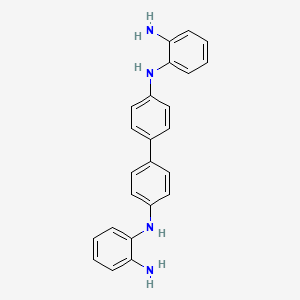
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
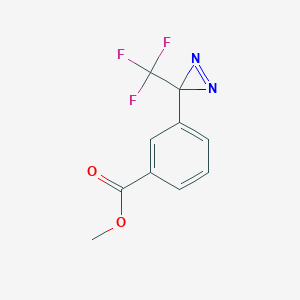
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
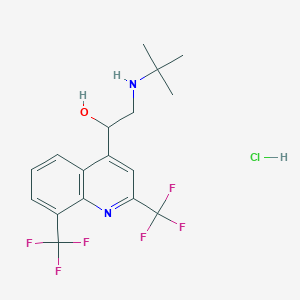

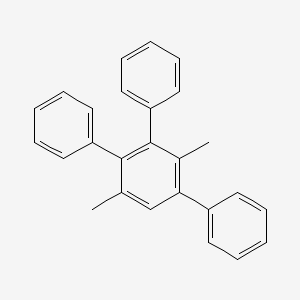
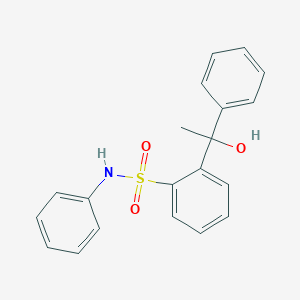
![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
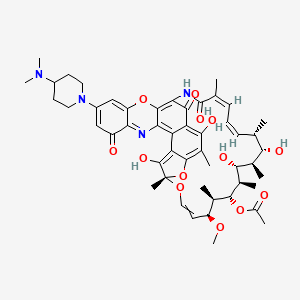
![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
